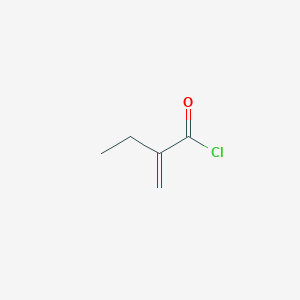2-Ethylacryloyl chloride
CAS No.: 4390-96-9
Cat. No.: VC3789606
Molecular Formula: C5H7ClO
Molecular Weight: 118.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4390-96-9 |
|---|---|
| Molecular Formula | C5H7ClO |
| Molecular Weight | 118.56 g/mol |
| IUPAC Name | 2-methylidenebutanoyl chloride |
| Standard InChI | InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3 |
| Standard InChI Key | IIYDTSAAECYHAE-UHFFFAOYSA-N |
| SMILES | CCC(=C)C(=O)Cl |
| Canonical SMILES | CCC(=C)C(=O)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
2-Ethylacryloyl chloride, systematically named 2-ethylprop-2-enoyl chloride, belongs to the class of α,β-unsaturated acyl chlorides. Its structure features a vinyl group () adjacent to a carbonyl chloride (), with an ethyl substituent at the β-position (Figure 1). This configuration confers dual reactivity: the acyl chloride group participates in nucleophilic substitutions, while the vinyl group enables addition and polymerization reactions.
Molecular Formula:
IUPAC Name: 2-Ethylprop-2-enoyl chloride
CAS Registry Number: 3586-58-1
Synonym: 2-Ethylacrylic acid chloride
Synthesis and Manufacturing
Industrial Synthesis Pathways
The synthesis of 2-ethylacryloyl chloride typically involves the reaction of 2-ethylacrylic acid with chlorinating agents. A patented method (WO2005108391A1) outlines the following steps :
-
Chlorination: 2-Ethylacrylic acid reacts with thionyl chloride () or phosphorus oxychloride () under anhydrous conditions.
-
Purification: Continuous distillation removes byproducts (e.g., , ), yielding a high-purity product (≥95%).
Key Parameters:
-
Temperature: 60–80°C
-
Catalysts: Pyridine (to sequester )
-
Inhibitors: Phenothiazine (200–400 ppm) to prevent polymerization .
Challenges in Production
-
Polymerization Risk: The vinyl group’s susceptibility to radical-initiated polymerization necessitates strict temperature control and inhibitor use .
-
Moisture Sensitivity: Hydrolysis to 2-ethylacrylic acid occurs rapidly in humid environments, requiring inert atmospheres during handling .
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Boiling Point | 120–122°C (lit.) | |
| Density | 1.08 g/mL at 20°C | |
| Refractive Index () | 1.442 | |
| Flash Point | 57°F (13.9°C) | |
| Solubility | Miscible with ether, chloroform; reacts with water |
Spectroscopic Data
Applications in Materials Science
Polymer Functionalization
2-Ethylacryloyl chloride is widely used to introduce reactive vinyl groups into polymer backbones. For example:
-
Sealants and Adhesives: A high-leakproofness waterproof sealant for hollow glass incorporates 2-ethylacryloyl chloride (3–4 parts) to enhance crosslinking density and adhesion to siliceous substrates .
-
Surface Modification: Grafting onto poly(ether sulfone) membranes via plasma irradiation improves hydrophilicity and fouling resistance .
Pharmaceutical Intermediates
The compound’s acyl chloride group facilitates amide bond formation in drug synthesis. In WO2005108391A1, it reacts with amines to produce β-secretase (BACE) inhibitors for Alzheimer’s disease .
| Hazard Category | Description | Source |
|---|---|---|
| Acute Toxicity | Skin corrosion (Category 1A) | |
| Flammability | Flammable liquid (Category 2) | |
| Environmental Impact | Aquatic chronic toxicity (Category 3) |
Protective Measures
-
Storage: Under nitrogen at 2–8°C with stabilizers (e.g., hydroquinone monomethyl ether) .
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, face shields, and fume hoods .
Recent Advances and Patents
Innovations in Synthesis
A continuous-flow reactor system (CN106433553A) reduces polymerization side reactions by 40% through precise temperature control and rapid product removal .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume